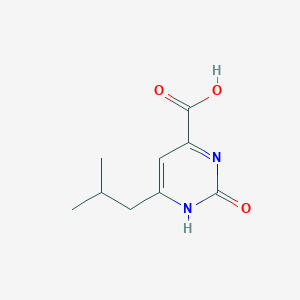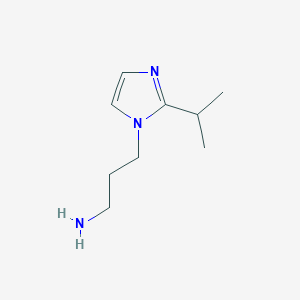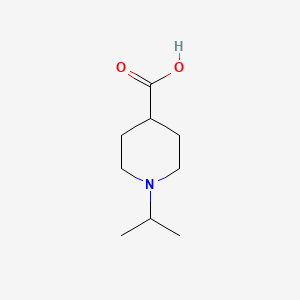![molecular formula C8H11NS B1276603 4-甲基-4,5,6,7-四氢噻吩并[3,2-c]吡啶 CAS No. 92503-61-2](/img/structure/B1276603.png)
4-甲基-4,5,6,7-四氢噻吩并[3,2-c]吡啶
描述
4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, also known as 4-methylthieno[3,2-c]pyridine, is an organic compound with a molecular formula of C7H10NS. It is a colorless liquid with a boiling point of 155 °C and a melting point of -50 °C. It has a strong odor and is insoluble in water. This compound is used in a variety of applications, including organic synthesis, pharmaceuticals, and agrochemicals. It is also used as an intermediate in the production of various organic compounds, such as thiophene derivatives and pyridine derivatives.
科学研究应用
药理学
抗血栓药物开发:该化合物是合成氯吡格雷和普拉格雷等抗血栓药物的关键中间体 。这些药物用于预防患有心血管疾病的患者的血栓形成。
有机合成
合成砌块:它作为一种通用的合成砌块,可用于合成各种有机分子。 它的结构在构建具有潜在药理活性的复杂分子中至关重要 .
材料科学
有机电子材料:该化合物结构中的噻吩并吡啶部分因其潜在的导电性能而引起人们对开发有机电子材料的兴趣 .
分析化学
色谱分析:作为一种标准品,它可用于色谱方法来识别和量化各种样品中类似结构的化合物,有助于质量控制和研究 .
生物化学
酶抑制研究:该化合物的衍生物正在研究其抑制某些酶的潜力,这对于理解生化途径和开发新药至关重要 .
环境科学
污染物降解:对噻吩并吡啶衍生物降解的研究可以提供对影响类似化合物的环境过程的见解,并为污染减缓策略提供信息 .
抗菌研究
抗菌和抗真菌剂开发:该化合物的衍生物已被评估其抗菌和抗真菌活性,这对开发新的抗菌剂具有重要意义 .
细胞生物学
作用机制
Target of Action
Similar compounds have been shown to have significant antibacterial and antifungal activities .
Mode of Action
Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle .
Biochemical Pathways
Related compounds have been shown to affect the cell cycle, particularly the g2/m phase .
Result of Action
Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle .
未来方向
生化分析
Biochemical Properties
4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit tubulin polymerization by binding to the colchicine site of tubulin . This interaction is crucial as it affects the stability and dynamics of microtubules, which are essential for cell division and intracellular transport.
Cellular Effects
The effects of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine on cells are profound. It has been shown to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Its anti-inflammatory and vasodilator properties further highlight its impact on cellular processes .
Molecular Mechanism
At the molecular level, 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exerts its effects through several mechanisms. It binds to specific sites on biomolecules, such as the colchicine site on tubulin, leading to the inhibition of tubulin polymerization . This inhibition disrupts microtubule dynamics, which is critical for cell division and intracellular transport. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific storage conditions (2~8°C) and retains its biological activity over extended periods . Long-term effects on cellular function include sustained inhibition of cell proliferation and potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
The effects of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions. Threshold effects are critical in determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues or cellular compartments can significantly impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-7-3-5-10-8(7)2-4-9-6/h3,5-6,9H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTLCKCXJUXCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424488 | |
| Record name | 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92503-61-2 | |
| Record name | 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)













